(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound “(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients Tfmp derivatives are known to be used in the protection of crops from pests , and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
It is known that tfmp derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
It is known that the development of organic compounds containing fluorine, such as this compound, is becoming an increasingly important research topic in the agrochemical, pharmaceutical, and functional materials fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol typically involves the reaction of 3-(trifluoromethyl)pyridine with phenylmethanol under specific conditions. One common method includes the use of acid or Lewis acid catalysts to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled environments to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactors and optimized catalytic systems to enhance the reaction rate and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanol derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- (3-Trifluoromethylphenyl)methanol
- (3-Trifluoromethylpyridin-2-yl)methanol
- (3-Trifluoromethylphenyl)ethanol
Uniqueness
Compared to similar compounds, (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol stands out due to its unique combination of a trifluoromethyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .
Properties
IUPAC Name |
[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-5-2-6-17-12(11)19-10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCIWBWAJOHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193225 | |
Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-22-7 | |
Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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